molecular formula C8H14O4 B8086855 3,6-Dihydroxyoctane-2,7-dione

3,6-Dihydroxyoctane-2,7-dione

Cat. No.: B8086855
M. Wt: 174.19 g/mol
InChI Key: GQJRALQRHVOZEE-UHFFFAOYSA-N
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Description

3,6-Dihydroxyoctane-2,7-dione is a chemical compound of interest in organic synthesis and materials science research. This molecule features a carbon chain with ketone groups at the 2 and 7 positions and hydroxyl groups at the 3 and 6 positions, making it a potential analog of beta-diketone compounds. Its structure suggests utility as a building block or precursor in the synthesis of more complex organic molecules, such as through cyclization reactions. Intramolecular aldol condensation is a key reaction for diketones of this type, which can cyclize to form cyclic enones, though the favorability of ring closure is highly dependent on the resulting ring size and associated strain . Researchers may explore its application in developing polymer resins and biodegradable polyesters, areas where similar dione structures have been investigated . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dihydroxyoctane-2,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5(9)7(11)3-4-8(12)6(2)10/h7-8,11-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJRALQRHVOZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCC(C(=O)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways Leading to 3,6 Dihydroxyoctane 2,7 Dione

De Novo Synthetic Routes to the 3,6-Dihydroxyoctane-2,7-dione Carbon Skeleton

The creation of the eight-carbon backbone of this compound with the desired stereochemistry is a key aspect of its synthesis. This section delves into methods that build the carbon framework from simpler precursors.

Stereoselective and Enantioselective Synthetic Strategies for Dihydroxyoctanediones

Achieving the correct stereochemistry at the C3 and C6 positions is crucial for the synthesis of specific stereoisomers of this compound. While direct stereoselective syntheses of this specific molecule are not extensively documented, analogous strategies for the synthesis of similar α,β-dihydroxyketones provide a conceptual framework.

One plausible approach involves the stereoselective aldol (B89426) reaction. The coupling of two appropriate four-carbon synthons, for instance, could be envisioned. A key challenge lies in controlling the four potential stereocenters. Modern advancements in asymmetric catalysis, utilizing chiral catalysts or auxiliaries, could offer solutions to control the diastereoselectivity and enantioselectivity of such transformations.

Another strategy could involve the dihydroxylation of an unsaturated precursor like oct-4-ene-2,7-dione. Asymmetric dihydroxylation reactions, such as the Sharpless asymmetric dihydroxylation, are powerful methods for introducing vicinal diols with high enantioselectivity. However, the substrate scope and the electronic nature of the diketone would need to be considered for successful application.

Total Synthesis Approaches Utilizing Advanced Organic Reactions

The total synthesis of this compound can be approached through various modern organic reactions that allow for efficient C-C bond formation and functional group installation. Ring-opening of a cyclic precursor, such as a substituted cyclobutane (B1203170) or cyclohexane (B81311) derivative, could provide a pathway to the linear octane (B31449) skeleton with pre-installed functionalities.

Metathesis reactions, particularly ring-opening metathesis polymerization (ROMP) followed by controlled cleavage, or cross-metathesis of smaller functionalized alkenes, could also be explored for the construction of the eight-carbon chain. Subsequent functional group manipulations would then be required to install the hydroxyl and ketone groups at the desired positions.

Furthermore, domino or cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and atom-economical approach. A potential cascade could involve a Michael addition followed by an aldol condensation, a strategy reminiscent of the Robinson annulation, to construct a cyclic intermediate that can be further elaborated to the target molecule. wikipedia.org

Functional Group Interconversions and Precursor-Based Synthesis of this compound

An alternative to de novo synthesis is the modification of a pre-existing octane-2,7-dione or a related precursor. This approach relies on the selective transformation of functional groups.

A primary route would be the dihydroxylation of octane-2,7-dione at the C3 and C6 positions. This could potentially be achieved through α-hydroxylation reactions. The use of reagents like molecular oxygen in the presence of a suitable catalyst, or stoichiometric oxidants such as m-chloroperoxybenzoic acid (mCPBA), could be investigated. The challenge in this approach lies in achieving regioselectivity and avoiding over-oxidation or side reactions.

Conversely, the reduction of a tetraketone precursor, octane-2,3,6,7-tetraone, could yield the desired diol. Selective reduction of the internal ketone groups while preserving the terminal ones would be a significant hurdle. The use of chemoselective reducing agents or protecting group strategies would be necessary to achieve this transformation.

Another precursor-based approach could start from a more readily available diol, such as octane-3,6-diol. Selective oxidation of the secondary alcohols at the C2 and C7 positions would be required. A variety of oxidation methods, including Swern oxidation, Dess-Martin periodinane (DMP), or chromium-based reagents, could be employed, with careful control of reaction conditions to prevent over-oxidation to carboxylic acids. scribd.com

PrecursorTransformationKey Reagents/Reaction TypePotential Challenges
Octane-2,7-dioneα,α'-DihydroxylationO₂, catalyst; mCPBARegioselectivity, over-oxidation
Octane-2,3,6,7-tetraoneSelective ReductionChemoselective reducing agentsSelectivity between ketone groups
Octane-3,6-diolSelective OxidationSwern, DMP, Cr(VI) reagentsSelectivity, over-oxidation
Oct-4-ene-2,7-dioneDihydroxylationOsO₄, H₂O₂Stereocontrol, alkene reactivity

Biocatalytic and Enzymatic Synthesis of Dihydroxylated Diones

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of complex molecules like this compound.

Enzyme-Mediated Dihydroxylation of Unsaturated Octane Derivatives

Dioxygenase enzymes are capable of catalyzing the dihydroxylation of unsaturated substrates. An unsaturated precursor like oct-4-ene-2,7-dione could potentially be a substrate for a dioxygenase, leading to the formation of a diol. The stereochemical outcome of such a reaction would be dictated by the enzyme's active site. While this specific transformation has not been reported, the broad substrate scope of some dioxygenases suggests it as a plausible route.

Alternatively, a monooxygenase could be used to introduce a hydroxyl group at a specific position on the octane backbone, followed by a second enzymatic or chemical hydroxylation step.

Chemoenzymatic Cascade Approaches for this compound Formation

Chemoenzymatic cascades combine the best of both worlds: the versatility of chemical synthesis and the selectivity of biocatalysis. A potential chemoenzymatic route to this compound could involve an initial chemical synthesis of a suitable precursor, followed by one or more enzymatic steps.

For instance, octane-2,7-dione could be synthesized chemically and then subjected to enzymatic reduction. Certain alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) could potentially reduce the ketone functionalities to hydroxyl groups. By selecting an appropriate enzyme, it might be possible to achieve high stereoselectivity in this reduction step.

Another chemoenzymatic strategy could involve the enzymatic resolution of a racemic mixture of a precursor, for example, a racemic dihydroxyoctane derivative. Lipases are commonly used for the kinetic resolution of racemic alcohols, providing access to enantiomerically enriched building blocks that can then be converted to the desired stereoisomer of this compound through chemical steps.

Biocatalytic ApproachEnzyme ClassSubstrateTransformationAdvantages
Direct DihydroxylationDioxygenaseOct-4-ene-2,7-dioneDihydroxylationHigh stereoselectivity, mild conditions
Stepwise HydroxylationMonooxygenaseOctane-2,7-dioneHydroxylationRegioselectivity
Ketone ReductionAlcohol Dehydrogenase/KetoreductaseOctane-2,7-dioneReductionHigh stereoselectivity
Kinetic ResolutionLipaseRacemic dihydroxyoctane derivativeAcylationEnantiomeric enrichment

Chemical Reactivity and Mechanistic Aspects of 3,6 Dihydroxyoctane 2,7 Dione

Transformations Involving the Dione Functionalities of 3,6-Dihydroxyoctane-2,7-dione

The carbonyl groups at the C2 and C7 positions are primary sites for chemical transformations, susceptible to attack by nucleophiles and exhibiting reactivity at the adjacent α-carbons.

The ketone functionalities of this compound are electrophilic centers, readily undergoing nucleophilic addition reactions. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and heteroatomic nucleophiles, can attack the carbonyl carbon. This leads to the formation of tertiary alcohols.

For instance, reaction with a Grignard reagent (R-MgX) would proceed via nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield a di-tertiary alcohol.

Condensation reactions with amines and their derivatives are also characteristic. The reaction with a primary amine (R-NH₂) would initially form a hemiaminal, which can then dehydrate to yield an imine. Due to the presence of two ketone groups, this can occur at one or both ends of the molecule. Similarly, reactions with hydroxylamine (B1172632) would yield oximes, and reactions with hydrazine (B178648) derivatives would produce hydrazones.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reagent Product Type Conditions
Grignard Reagent (e.g., CH₃MgBr) Tertiary Diol Anhydrous ether, then H₃O⁺ workup
Sodium Borohydride (NaBH₄) Tetraol Methanol or Ethanol (B145695)
Primary Amine (e.g., R-NH₂) Di-imine Mild acid catalyst, removal of water

The hydrogen atoms on the carbons adjacent to the carbonyl groups (the α-carbons at C1, C3, C6, and C8) are acidic and can be removed by a base to form enolate ions. The acidity of these protons is a cornerstone of the compound's reactivity, enabling a variety of subsequent reactions.

The formation of enolates is a key step in many carbon-carbon bond-forming reactions. For example, in the presence of a suitable base, the enolate can act as a nucleophile and participate in aldol-type reactions. If an external aldehyde or ketone is introduced, a crossed aldol (B89426) addition can occur.

The molecule can also exist in equilibrium with its enol tautomer through a process called keto-enol tautomerism. This equilibrium is typically catalyzed by either acid or base. The enol form, with its nucleophilic C=C double bond, can react with various electrophiles.

Table 2: Reactivity at the Alpha-Carbons

Reaction Type Reagent/Conditions Key Intermediate Product Type
Enolate Formation Base (e.g., LDA, NaOH) Enolate -
Aldol Addition Base or Acid, another carbonyl compound Enolate or Enol β-Hydroxy ketone derivative

Intramolecular Cyclization and Rearrangement Phenomena of this compound

The spatial relationship between the hydroxyl and ketone groups in this compound allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures.

Specifically, the γ-hydroxy ketone motifs on either side of the molecule are primed for intramolecular cyclization. Under acidic or basic conditions, the hydroxyl group can act as a nucleophile and attack the carbonyl carbon. This would lead to the formation of a five-membered cyclic hemiacetal. Given the two such systems in the molecule, a bis-hemiacetal could potentially form.

For example, acid catalysis would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hydroxyl oxygen. Subsequent deprotonation would yield the cyclic hemiacetal.

Furthermore, under conditions that favor dehydration, the initially formed aldol-type adduct from an intramolecular reaction could eliminate water to form a cyclic enone. For instance, if an enolate is formed at C1, it could potentially attack the C6 hydroxyl-bearing carbon if the hydroxyl were converted to a good leaving group, although this is less common. A more plausible intramolecular aldol condensation could occur if an enolate formed at one of the internal α-carbons attacks the other ketone, which would lead to the formation of a five- or six-membered ring, depending on which α-carbon is deprotonated. For instance, enolization at C3 followed by attack at the C7 ketone could potentially lead to a five-membered ring. stackexchange.com

The propensity for these intramolecular events is highly dependent on the reaction conditions, including temperature, pH, and the presence of specific catalysts.

Mechanistic Investigations of this compound Elucidate Reaction Pathways

Detailed research into the mechanistic pathways of reactions involving this compound remains a specialized area of study. However, analysis of related compounds and fundamental organic chemistry principles allows for the postulation of several key mechanistic aspects.

The reactivity of this compound is largely dictated by the interplay between its hydroxyl and carbonyl functional groups. Mechanistic investigations would likely focus on several key reaction types, including intramolecular cyclization, oxidation, and reduction reactions.

One of the primary reactions anticipated for this compound is an intramolecular aldol-type condensation. Given the presence of two ketone functionalities and alpha-hydrogens, the molecule has the potential to form cyclic products. The mechanism would involve the formation of an enolate under basic or acidic conditions, followed by a nucleophilic attack of the enolate on the other carbonyl carbon. The proximity of the reacting groups in the octane (B31449) chain would favor the formation of five- or six-membered rings, which are thermodynamically and kinetically favored. The stability of the resulting cyclic aldol product would be a key factor in determining the major product. For instance, the potential for subsequent dehydration to form a more stable, conjugated system could drive the reaction forward.

Further mechanistic studies could explore the stereochemistry of these cyclization reactions. The presence of chiral centers at the hydroxyl-bearing carbons (C3 and C6) would lead to the formation of various stereoisomers. The preferred stereochemical outcome would be influenced by the transition state energies, which are dictated by steric and electronic factors.

The oxidation of the secondary hydroxyl groups to ketones would also be a subject of mechanistic investigation. This transformation could proceed via various mechanisms depending on the oxidizing agent employed. For example, with a chromium-based reagent, the mechanism would likely involve the formation of a chromate (B82759) ester followed by an E2-type elimination.

Conversely, the reduction of the ketone functionalities to secondary alcohols would also present interesting mechanistic questions. The stereoselectivity of such a reduction, particularly with hydride reagents like sodium borohydride, would depend on the direction of hydride attack on the carbonyl carbons, which is often governed by steric hindrance (Felkin-Anh or Cram's rule models).

Table 1: Postulated Mechanistic Pathways for this compound

Reaction TypeKey IntermediatesPotential ProductsInfluencing Factors
Intramolecular Aldol CondensationEnolate, Cyclic Aldol AdductCyclic β-hydroxy ketones, α,β-unsaturated ketonesBase/Acid catalyst, Solvent, Temperature
OxidationChromate ester (for CrO3)Octane-2,3,6,7-tetraoneOxidizing agent, Reaction conditions
ReductionMetal-hydride complexOctane-2,3,6,7-tetraolReducing agent, Stereochemical models

It is important to note that while these mechanisms are based on established chemical principles, dedicated experimental studies on this compound are necessary to fully elucidate the specific pathways and intermediates involved in its reactions.

Advanced Spectroscopic and Structural Characterization of 3,6 Dihydroxyoctane 2,7 Dione

Conformational Analysis and Stereochemical Elucidation of 3,6-Dihydroxyoctane-2,7-dione

A comprehensive conformational analysis of this compound would involve computational modeling and experimental data to determine the most stable three-dimensional arrangements of the molecule. Due to the presence of two stereocenters at the C3 and C6 positions, this compound can exist as multiple stereoisomers (diastereomers and enantiomers). The elucidation of its specific stereochemistry would be crucial for understanding its chemical and biological properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy would be essential in this analysis. rsc.org However, specific studies on the conformational preferences and stereochemical assignment for this particular molecule are not present in the available search results.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of this compound if a suitable single crystal could be grown. researchgate.net The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding, in the solid state. acs.org Currently, there are no published crystallographic reports for this compound.

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD), are employed to study chiral molecules. cas.cz These methods measure the differential absorption of left and right circularly polarized light. For a chiral sample of this compound, VCD could be used in conjunction with quantum mechanical calculations to determine its absolute configuration and enantiomeric excess. cas.cz However, no chiroptical spectroscopic studies for this compound were found in the provided search results.

Theoretical and Computational Studies of 3,6 Dihydroxyoctane 2,7 Dione

Molecular Dynamics Simulations for Conformational Behavior and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve. mdpi.com This technique is particularly useful for exploring the conformational landscape of flexible molecules like 3,6-dihydroxyoctane-2,7-dione. nih.gov

An MD simulation of this compound, typically performed in a simulated solvent environment like water, can reveal its preferred three-dimensional structures and the dynamics of transitions between different conformations. nih.govnih.gov Analysis of the simulation trajectory can identify stable conformers, determine the flexibility of the carbon backbone, and characterize the orientation of the hydroxyl and carbonyl groups. amanote.com Furthermore, MD simulations provide detailed insights into intermolecular interactions, such as hydrogen bonding between the molecule's hydroxyl groups and surrounding water molecules, which are critical for understanding its behavior in solution. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface (PES) of a reacting system, it is possible to identify the most likely pathways from reactants to products. lsu.edufiveable.me This involves locating stationary points on the PES, which correspond to stable molecules (reactants, intermediates, and products) and transition states. acs.org

For this compound, computational modeling could be used to explore various potential reactions, such as intramolecular cyclization or oxidation/reduction of its functional groups. Methods like the nudged elastic band (NEB) or dimer method can be employed to locate the transition state structure for a given reaction. fiveable.me Once the transition state is identified, its energy can be calculated to determine the activation energy barrier. mit.edu This information is crucial for predicting the feasibility and rate of a chemical reaction under different conditions. fiveable.me Such studies provide a detailed, step-by-step view of bond-breaking and bond-forming processes. rsc.orgacs.org

Prediction and Validation of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. wikipedia.org Quantum chemical calculations can determine the energies and intensities of electronic and vibrational transitions.

For this compound, calculating the harmonic vibrational frequencies using DFT can generate a theoretical infrared (IR) spectrum. nih.gov The positions and intensities of the calculated absorption bands, particularly the characteristic stretches of the C=O (carbonyl) and O-H (hydroxyl) groups, can be compared with experimental IR data to validate the computed structure. semanticscholar.org Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, predicting the absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. acs.org Machine learning approaches are also emerging as a tool to predict functional groups from spectral data. rsc.orgnsf.gov

Table 3: Correlation of Computational Outputs with Spectroscopic Data for this compound.
Spectroscopic TechniqueExperimental ObservableComputational MethodPredicted Parameter
Infrared (IR) SpectroscopyVibrational Frequencies (cm-1)DFT Frequency CalculationHarmonic Vibrational Frequencies
UV-Visible SpectroscopyAbsorption Wavelength (λmax)Time-Dependent DFT (TD-DFT)Electronic Transition Energies
Nuclear Magnetic Resonance (NMR)Chemical Shifts (ppm)DFT with GIAO methodNuclear Shielding Tensors

Biological Context and Biosynthetic Research of Dihydroxyoctanediones

Postulated Biosynthetic Routes to 3,6-Dihydroxyoctane-2,7-dione or Related Metabolites

The biosynthesis of this compound is likely to follow the principles of polyketide synthesis, a major pathway for the production of a vast array of natural products in bacteria, fungi, and plants. wikipedia.orgkit.edu Polyketide synthases (PKSs) are large, multifunctional enzymes that construct carbon chains through the sequential condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA. wikipedia.orgnih.gov

A plausible biosynthetic pathway for a symmetrical molecule like this compound would involve the assembly of a tetraketide intermediate from four acetate (B1210297) units. This process would be catalyzed by a Type I or Type II PKS. The resulting poly-β-keto chain would then undergo specific enzymatic modifications to introduce the hydroxyl and ketone functionalities at the correct positions.

The key enzymatic steps in this postulated pathway would include:

Chain Assembly: A PKS would catalyze the sequential Claisen condensation of one acetyl-CoA (starter unit) with three malonyl-CoA (extender units) molecules to form a linear octanoyl-ACP intermediate with keto groups at C3, C5, and C7.

Ketoreduction: Specific ketoreductase (KR) domains within the PKS would stereoselectively reduce the keto groups at C3 and C6 to hydroxyl groups. The regioselectivity of these KR domains is crucial for determining the final structure. acs.orgrsc.orgnih.gov

Hydroxylation: Alternatively, hydroxylation at C3 and C6 could be introduced by separate hydroxylase enzymes, such as cytochrome P450 monooxygenases, after the initial polyketide chain is formed.

Oxidation: The terminal methyl group (C8) and the C2 position would need to be oxidized to form the final ketone groups. This could be achieved through the action of specific oxidoreductases.

An analogous pathway is observed in the biosynthesis of β-diketones in barley wax. In this process, a type-III polyketide synthase condenses two fatty acyl units to directly form the β-diketone structure. researchgate.netnih.gov This provides a precedent for the enzymatic synthesis of diketone functionalities from fatty acid or polyketide precursors.

Occurrence and Enzymatic Transformations of Analogous Dihydroxy-Dione Structures in Biological Systems

While this compound is not a commonly isolated natural product, structurally related dihydroxy-dione and diketone moieties are present in a variety of microbial and plant metabolites. These compounds often exhibit significant biological activities.

Fungal Metabolites: Fungi, particularly from the genus Aspergillus, are prolific producers of polyketides with diverse functionalities. nih.govmdpi.com For instance, porosuphenols, isolated from an endophytic fungus, possess a dynamic diene-dione functionality within a flexible carbon chain. nih.govmdpi.com Other fungal polyketides, such as 8-hydroxyterrefuranone and 6-hydroxyterrefuranone from Microdiplodia sp., feature a furanone ring with a hydroxyl group, showcasing the enzymatic machinery for hydroxylation of diketone-related structures. nih.gov The biosynthesis of these compounds involves PKSs that incorporate ketoreductase and other modifying domains to generate the final hydroxylated and cyclized products.

Bacterial Metabolites: Bacteria, especially Streptomyces species, are another rich source of polyketides. The biosynthesis of aromatic polyketides in bacteria often involves ketoreductases that act on poly-β-keto intermediates to introduce hydroxyl groups, which can then be further modified. nih.govnih.gov While not direct analogs of this compound, these pathways demonstrate the enzymatic capacity for the selective reduction of keto groups in a polyketide chain.

Plant-Derived Compounds: Plants produce a wide array of secondary metabolites, some of which contain diketone functionalities. Curcumin, the active compound in turmeric (Curcuma longa), is a well-known example of a natural product containing a β-diketone moiety. sciepublish.comnih.gov Its biosynthesis is thought to involve a type III PKS. Although not a dihydroxy-dione in the same sense as the target compound, the presence of the diketone structure highlights the prevalence of this chemical feature in plant natural products.

Interactive Table of Analogous Dihydroxy-Dione Structures:

Compound NameSource OrganismStructural Features of Interest
PorosuphenolsEndophytic fungus (Aspergillus porosus)Diene-dione functionality
8-HydroxyterrefuranoneMicrodiplodia sp.Hydroxylated furanone (related to diketones)
6-HydroxyterrefuranoneMicrodiplodia sp.Hydroxylated furanone (related to diketones)
CurcuminCurcuma longa (Turmeric)β-Diketone moiety

Intermediacy of Dihydroxyoctanediones in Metabolic Pathways

Dihydroxyoctanedione structures, or their precursors, are likely to serve as transient intermediates in various metabolic pathways, particularly in the biosynthesis of more complex secondary metabolites and in the catabolism of fatty acids.

Role in Polyketide Biosynthesis: As outlined in the postulated biosynthetic route, a dihydroxy-polyketo-acyl intermediate is a key step in the formation of many polyketide natural products. The hydroxyl and keto groups serve as handles for further enzymatic modifications, such as cyclization, aromatization, glycosylation, and methylation. sciepublish.com The specific pattern of hydroxylation and ketoreduction determines the subsequent cyclization pattern and the final architecture of the molecule. Therefore, a molecule like this compound could represent a shunt product or a stable intermediate that is released from the PKS before further modifications occur.

Connection to Fatty Acid Metabolism: Fatty acid metabolism and polyketide biosynthesis are closely related, both utilizing acetyl-CoA and malonyl-CoA as building blocks. youtube.com The β-oxidation of fatty acids generates acetyl-CoA units and involves intermediates with hydroxyl and keto functionalities. While not a direct intermediate in the canonical β-oxidation spiral, the structural elements of dihydroxyoctanediones are reminiscent of intermediates in fatty acid catabolism. It is conceivable that under certain metabolic conditions or in specific organisms, derivatives of fatty acids could be shunted into pathways that generate such dihydroxy-dione structures.

The presence of hydroxyl groups on a carbon chain can also be a prerequisite for subsequent chain cleavage or rearrangement reactions in metabolic pathways. Therefore, the formation of a dihydroxyoctanedione could be a step towards the degradation or transformation of an eight-carbon fatty acid derivative into smaller, metabolically useful molecules.

Advanced Analytical Methodologies for the Study of 3,6 Dihydroxyoctane 2,7 Dione

Chromatographic Separations for High-Purity Isolation and Isomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of non-volatile, thermally sensitive organic compounds like 3,6-dihydroxyoctane-2,7-dione. Its versatility allows for the use of various stationary and mobile phases to achieve high-purity isolation of the compound from complex mixtures and to resolve its different stereoisomeric forms.

The separation of enantiomers is a critical task in many fields, as different enantiomers of a compound can exhibit distinct biological activities. phenomenex.com Chiral chromatography is the most effective method for resolving enantiomers and assessing the enantiomeric purity of a sample. phenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.comchiralpedia.com

For a molecule like this compound, which contains both hydroxyl and ketone groups, polysaccharide-based CSPs are particularly effective. phenomenex.com These stationary phases, typically derived from cellulose (B213188) or amylose, are coated or immobilized on a silica (B1680970) support and can separate a wide array of chiral compounds. phenomenex.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by interactions such as hydrogen bonding (with the hydroxyl groups), dipole-dipole interactions (with the ketone groups), and steric hindrance, causing one enantiomer to be retained longer on the column than the other. chiralpedia.com

The development of a chiral HPLC method would involve screening various polysaccharide-based columns (e.g., Chiralcel® or Lux® series) with different mobile phases, typically mixtures of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol. researchgate.netresearchgate.net The choice of modifier and its concentration is crucial for optimizing the resolution between the enantiomeric peaks. nih.gov

Below is a hypothetical data table illustrating typical parameters for the chiral separation of the enantiomeric pair of this compound.

ParameterConditionPurpose
Column Lux® Cellulose-2 (250 x 4.6 mm, 5 µm)Provides the chiral stationary phase for enantiomeric recognition.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Eluent system; the ratio is optimized for resolution and analysis time.
Flow Rate 1.0 mL/minControls the speed of the separation.
Temperature 25°CEnsures consistent and reproducible retention times.
Detector UV at 210 nmDetects the analytes as they elute from the column.
Retention Time (3R,6R) 15.2 minTime taken for the first enantiomer to elute.
Retention Time (3S,6S) 17.8 minTime taken for the second enantiomer to elute.
Resolution (Rs) >1.5A measure of the degree of separation between the two peaks.

Hyphenated Analytical Techniques for Trace Analysis and Structural Confirmation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the trace analysis and unambiguous structural confirmation of organic compounds. researchgate.net For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant hyphenated methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. researchgate.net An LC-MS system would first separate the stereoisomers of this compound using a chiral column, after which the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique that would generate protonated molecular ions [M+H]⁺, allowing for the determination of the molecular weight. For this compound (C₈H₁₂O₄, Molar Mass: 172.18 g/mol ), the expected ion would be observed at a mass-to-charge ratio (m/z) of 173.08.

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. In this technique, the molecular ion (m/z 173) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. Expected fragmentation pathways for this compound would include the loss of water molecules (H₂O) from the hydroxyl groups and cleavage of the carbon-carbon bonds within the octane (B31449) chain.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile or semi-volatile compounds. researchgate.net Since this compound has polar hydroxyl groups, a derivatization step is often required to increase its volatility and thermal stability for GC analysis. researchgate.netmdpi.com This typically involves reacting the hydroxyl groups with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.net The derivatized sample is then injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra.

The following table summarizes the expected mass spectrometric data for the analysis of this compound using these hyphenated techniques.

Analytical TechniqueIonization ModeParent Ion (m/z)Major Fragment Ions (m/z)Application
LC-MS ESI (+)173.08 [M+H]⁺155 [M+H-H₂O]⁺, 137 [M+H-2H₂O]⁺, 115, 87, 59Trace analysis and molecular weight confirmation of underivatized compound.
GC-MS (after TMS derivatization) EI318.18 [M]⁺303 [M-CH₃]⁺, 229 [M-TMS]⁺, 147 [TMS-O=Si(CH₃)₂]⁺, 73 [Si(CH₃)₃]⁺Structural confirmation and quantification of derivatized compound.

These advanced analytical methodologies provide a robust framework for the high-purity isolation, isomeric resolution, trace analysis, and structural confirmation of this compound, enabling a comprehensive characterization of this chiral compound.

Future Research Directions and Emerging Paradigms for 3,6 Dihydroxyoctane 2,7 Dione Research

Design and Synthesis of Novel Derivatives and Analogues with Tailored Properties

The functional groups of 3,6-Dihydroxyoctane-2,7-dione, namely the hydroxyl and carbonyl groups, offer rich opportunities for derivatization to create analogues with tailored chemical and physical properties. Future research can systematically explore the modification of these groups to fine-tune characteristics such as solubility, reactivity, and potential biological activity.

One avenue of exploration is the synthesis of ester and ether derivatives from the hydroxyl groups. Esterification with a variety of acyl chlorides or carboxylic anhydrides could be pursued to introduce different functional groups, potentially altering the molecule's polarity and steric hindrance. Similarly, etherification, for instance, through the Williamson ether synthesis, could yield a range of dialkoxy derivatives.

The carbonyl groups are also amenable to a wide array of chemical transformations. Ketalization or acetalization could be employed to protect the ketone functionalities, which could be a crucial step in a multi-step synthesis of more complex molecules. Furthermore, reactions such as the Wittig or Horner-Wadsworth-Emmons olefination could be used to convert the ketones into alkenes, thereby extending the carbon skeleton and introducing new functionalities. The synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives has been explored for applications as tautomeric organic semiconductors, highlighting how modifications to a core dihydroxyketone structure can lead to novel materials. rsc.org

The development of stereoselective synthetic methods to assemble syn-dihydroxyketone motifs is a challenging but important area of research, as these structures are found in a variety of biologically active natural products. researchgate.net This underscores the potential for developing asymmetric syntheses of this compound derivatives to access specific stereoisomers, which may possess unique properties.

Table 1: Potential Derivatives of this compound and Their Synthetic Approaches

Derivative Type Functional Group Targeted Potential Reagents Potential Properties
Diester Hydroxyl Acyl chlorides, Carboxylic anhydrides Increased lipophilicity, altered solubility
Diether Hydroxyl Alkyl halides (with base) Increased stability, modified polarity
Diketal Carbonyl Diols (e.g., ethylene (B1197577) glycol) Protection of ketone, synthetic intermediate

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

Modern organic synthesis places a strong emphasis on the principles of green chemistry to minimize environmental impact. Future research into the synthesis of this compound and its analogues should prioritize the use of environmentally benign solvents, catalysts, and reaction conditions.

A key goal would be to develop synthetic routes that maximize atom economy. For instance, isomerization reactions of propargyl alcohols to form enones represent an atom-economic approach to synthesizing conjugated carbonyl compounds. pnas.org Exploring similar catalytic rearrangements could lead to efficient syntheses of dihydroxyketone precursors. The use of water as a solvent is another cornerstone of green chemistry. Research has demonstrated the successful synthesis of highly substituted 1,5-diketones in aqueous media, which often simplifies workup procedures and reduces the reliance on volatile organic solvents. researchgate.net Three-component reactions performed in water under catalyst-free conditions have also been shown to be a straightforward way to produce 1,4-diketone scaffolds. rsc.org

Catalysis plays a pivotal role in green synthesis. The development of novel catalysts, including biocatalysts and metal-based catalysts, can lead to more efficient and selective transformations. For example, nickel-catalyzed strategies have been developed for the synthesis of 1,5-diketones from renewable resources like ethanol (B145695) and methanol, proceeding via a dehydrogenation and C-C coupling pathway. chemistryviews.org Such approaches, which utilize renewable feedstocks and release benign byproducts like water and dihydrogen, are highly desirable. researchgate.netchemistryviews.org

Table 2: Green Chemistry Principles and Their Application to Dihydroxyketone Synthesis

Green Chemistry Principle Potential Application in Synthesis Example from Literature
Atom Economy Catalytic isomerization and addition reactions Ruthenium-catalyzed redox isomerization of propargyl alcohols. pnas.org
Use of Safer Solvents Employing water as the reaction medium Synthesis of 1,5-diketones in water. researchgate.net
Catalysis Use of efficient metal or biocatalysts Nickel-catalyzed synthesis of 1,5-diketones from alcohols. chemistryviews.org

Application of Artificial Intelligence and Machine Learning in Predictive Chemistry

Interdisciplinary Research on the Broader Chemical Landscape of Dihydroxyketones

The dihydroxyketone motif is a key structural feature in many areas of chemistry and biology. Interdisciplinary research that situates this compound within this broader context can uncover new applications and fundamental insights.

In the field of carbohydrate chemistry, the interconversion of glyceraldehyde and dihydroxyacetone is a fundamental process, and studies on similar small dihydroxyketones can provide insights into reaction mechanisms and stability. semanticscholar.org In materials science, the arrangement of hydroxyl and carbonyl groups can facilitate hydrogen bonding and self-assembly, potentially leading to the formation of supramolecular structures with interesting properties. As previously mentioned, derivatives of dihydroxyketones are being investigated as organic semiconductors. rsc.org

The 1,4-dicarbonyl moiety is a versatile precursor in the synthesis of various five-membered heterocyclic compounds, such as furans, pyrroles, and thiophenes, through reactions like the Paal-Knorr synthesis. The presence of hydroxyl groups in this compound could influence the course of these cyclization reactions and lead to novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

Furthermore, dihydroxyketones are found in a number of natural products, and understanding their chemistry can be crucial for the total synthesis of these complex molecules. researchgate.net Collaborative research with biochemists and pharmacologists could explore the potential biological activities of this compound and its derivatives, for example, as enzyme inhibitors or signaling molecules.

Table 3: Interdisciplinary Research Areas for Dihydroxyketones

Field Relevance of Dihydroxyketone Motif Potential Research Focus for this compound
Natural Product Synthesis Core structural unit in various natural products. researchgate.net Use as a building block for the synthesis of complex molecules.
Materials Science Potential for hydrogen bonding and self-assembly. Investigation of solid-state properties and potential for crystal engineering.
Heterocyclic Chemistry Precursor for the synthesis of furans, pyrroles, etc. Synthesis of novel heterocyclic compounds with hydroxyl functionalities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-Dihydroxyoctane-2,7-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of diketones like this compound typically involves alkylation or oxidation strategies. For example, alkylation of precursor diketones with halogenated reagents (e.g., isobutyl bromide) in aprotic solvents (e.g., DMSO) under basic conditions (e.g., NaH) is a common approach . Temperature control (e.g., 60–80°C) and solvent polarity significantly impact yield and purity. Catalytic hydrogenation followed by selective oxidation may also be employed for industrial-scale precursors .
  • Data Consideration : Monitor reaction progress via TLC or GC-MS. Optimize base strength and solvent choice to minimize side reactions (e.g., over-alkylation).

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify hydroxyl (-OH) and ketone (C=O) protons. Hydroxy groups typically resonate at δ 1.5–5.0 ppm, while ketones show no proton signals but appear as carbonyl carbons at δ 190–220 ppm .
  • IR : Strong absorbance bands for C=O (1650–1750 cm⁻¹) and O-H (3200–3600 cm⁻¹) confirm functional groups .
  • UV-Vis : Conjugation between hydroxyl and ketone groups may result in absorbance in the 250–300 nm range .
    • Data Contradictions : Discrepancies in peak assignments (e.g., overlapping -OH signals) can arise; use deuterated solvents (D₂O exchange) or 2D NMR (COSY, HSQC) for resolution .

Q. What are the key physical properties (e.g., solubility, melting point) of this compound, and how do they affect experimental design?

  • Methodological Answer :

  • Solubility : Polar solvents (e.g., methanol, DMSO) are preferred due to hydrophilic hydroxyl and ketone groups.
  • Melting Point : Diketones with symmetric structures often exhibit higher melting points (>100°C). Asymmetric substitution or steric hindrance may lower melting points .
    • Experimental Design : Pre-dissolve the compound in warm solvents for reactions requiring homogeneous conditions.

Advanced Research Questions

Q. How does tautomeric equilibria in this compound influence its reactivity in nucleophilic addition reactions?

  • Methodological Answer : The enol-keto tautomerism of diketones affects electrophilic sites. For example, enol forms may enhance reactivity toward electrophiles at α-carbon positions. Monitor tautomeric ratios using NMR in deuterated solvents or computational simulations (DFT) .
  • Case Study : Compare reaction rates in protic (e.g., H₂O) vs. aprotic (e.g., THF) solvents to assess tautomer stability .

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for modeling the electronic structure and biological interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., oxidoreductases) by analyzing hydrogen bonding and hydrophobic contacts .
    • Data Validation : Cross-validate computational results with experimental spectroscopic data (e.g., NMR chemical shifts) .

Q. How can contradictions in reported biological activities of diketones be resolved through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • SAR Framework : Synthesize analogs with modified hydroxyl/kettle positions (e.g., 3,5- vs. 3,6-dihydroxy isomers) and test bioactivity (e.g., antioxidant assays) .
  • Statistical Analysis : Apply multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
    • Case Study : Resolve discrepancies in antioxidant assays (e.g., DPPH vs. FRAP) by standardizing assay conditions and controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.